N-[2-(5-Fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-ynamide
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Overview
Description
N-[2-(5-Fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-ynamide is a complex organic compound that features a benzothiazole ring substituted with a fluorine atom
Preparation Methods
The synthesis of N-[2-(5-Fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-ynamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by treating 2-aminobenzenethiol with acid chlorides.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions.
Formation of the But-2-ynamide Moiety: This can be achieved through coupling reactions involving alkynes and amides.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
N-[2-(5-Fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-ynamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted benzothiazole ring.
Coupling Reactions: The alkyne moiety allows for coupling reactions, such as Sonogashira coupling, to form more complex structures.
Common reagents and conditions for these reactions include solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as palladium or copper .
Scientific Research Applications
N-[2-(5-Fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-ynamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its benzothiazole core.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used in studies involving enzyme inhibition and molecular docking to understand its interaction with biological targets.
Mechanism of Action
The mechanism of action of N-[2-(5-Fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-ynamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atom may enhance binding affinity and selectivity .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
2-Aminobenzothiazole: Lacks the fluorine substitution and ethyl group.
5-Fluoro-2-aminobenzothiazole: Similar but lacks the but-2-ynamide moiety.
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine: Contains different functional groups and rings
N-[2-(5-Fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-ynamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2OS/c1-2-3-12(17)15-7-6-13-16-10-8-9(14)4-5-11(10)18-13/h4-5,8H,6-7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKSVUTZFABIAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC1=NC2=C(S1)C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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